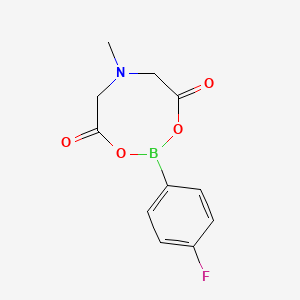

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Descripción

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a methyliminodiacetic acid (MIDA) boronate ester, widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and controlled reactivity under mild conditions . Its molecular formula is C₁₁H₁₁BFNO₄, with a molecular weight of 251.02 g/mol and CAS number 1257641-06-7 . Structurally, it features a fluorophenyl group attached to a boron-containing heterocycle, with a planar geometry except for the fluorophenyl moiety, which adopts a perpendicular orientation relative to the core .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWBUFHGNOFGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678939 | |

| Record name | 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257641-06-7 | |

| Record name | 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257641-06-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclocondensation Protocol (Adapted from ESPCI Paris)

A modified procedure from avoids column chromatography, favoring precipitation for isolation:

Steps :

-

Reagent preparation :

-

Dissolve N-methyldiethanolamine (1.01 equiv.) in methanol (1:1 v/v).

-

Mix 4-fluorophenylboronic acid (1 equiv.) with methanol and diethyl ether (6 mL per mmol boronic acid).

-

-

Reaction : Combine solutions, heat at 45°C under reflux for 1 hour.

-

Work-up : Filter the precipitated product, wash with cold diethyl ether, and dry under vacuum.

Key data :

THF-Mediated Cyclization (RSC Approach)

A complementary method from utilizes THF and triethylamine:

Steps :

-

Reaction setup : Combine 4-fluorophenylboronic acid and N-methyldiethanolamine in THF (0.1 M).

-

Additives : Introduce triethylamine (1.3 equiv.) dropwise to facilitate deprotonation.

-

Cyclization : Stir at 80°C for 7 hours.

-

Purification : Extract with ethyl acetate, wash with sodium thiosulfate and brine, and purify via silica gel chromatography.

Key data :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies from and reveal:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methanol | 45 | 70 | 95 |

| THF | 80 | 72 | 97 |

| iPrOH | 60 | 65 | 90 |

Analysis :

-

Methanol : Ideal for rapid precipitation but requires stoichiometric control to avoid oligomerization.

-

THF : Enhances boronate intermediate stability, favoring higher purity.

Mechanistic Insights

The reaction proceeds via:

-

Formation of a boronate ester between the boronic acid and diethanolamine.

-

Intramolecular cyclization : Nucleophilic attack by the secondary amine on the boron center, eliminating water.

-

Aromatization : Stabilization of the dioxazaborocane ring via conjugation with the 4-fluorophenyl group.

Spectroscopic Evidence :

Challenges and Solutions

Byproduct Formation

Scalability

-

Large-scale protocols : demonstrates that reactions at >30 kg scale are feasible with similar boronic acids, though adjustments in cooling rates and stirring are necessary.

Comparative Analysis of Methods

| Parameter | ESPCI Method | RSC Method |

|---|---|---|

| Yield | 70–75% | 68–72% |

| Purity | >95% | >97% |

| Purification | Precipitation | Column chromatography |

| Scale | Up to 100 g | Up to 10 g |

Recommendation : The ESPCI method is preferable for industrial-scale synthesis due to simpler work-up, while the RSC route offers higher purity for analytical applications.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of fluorophenyl derivatives .

Aplicaciones Científicas De Investigación

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications, including:

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mecanismo De Acción

The mechanism by which 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves the interaction of the boron atom with various molecular targets. In the context of Suzuki–Miyaura coupling, the boron atom participates in the transmetalation step, facilitating the formation of carbon–carbon bonds . The specific pathways and molecular targets involved in other applications, such as BNCT, are subjects of ongoing research.

Comparación Con Compuestos Similares

Key Properties

- Purity : ≥98% (commercial grade) .

- Hazard Profile : Classified as harmful if swallowed (H302), requiring precautions such as protective gloves (P280) .

- Spectral Data : NMR (¹H, ¹³C) and mass spectrometry confirm the structure, with a predicted collision cross-section (CCS) of 154.3 Ų for the [M+H]+ ion .

Comparison with Similar Compounds

MIDA boronates share a common scaffold but differ in substituents, influencing their reactivity, stability, and applications. Below is a detailed comparison with structurally analogous compounds:

Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups (e.g., F, NO₂): Enhance stability but may reduce reactivity in cross-couplings. The 4-fluorophenyl derivative’s CCS (154.3 Ų) suggests moderate steric demand .

- Halogenated Derivatives (e.g., Br) : Higher molecular weight (311.92 g/mol) and utility in forming carbon-halogen bonds .

- Heterocyclic Derivatives : The 6-methoxypyridinyl analog (264.05 g/mol) expands applications in medicinal chemistry .

Actividad Biológica

2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as 4-Fluorophenylboronic acid MIDA ester, is a boron-containing compound with significant potential in medicinal chemistry. The unique structural features of this compound enable it to exhibit various biological activities, making it a subject of interest in drug development.

- Molecular Formula : C₁₁H₁₁BFNO₄

- Molecular Weight : 251.02 g/mol

- CAS Number : 1257641-06-7

- Melting Point : 231-236 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that compounds similar to this compound display significant antibacterial activity. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported for various bacterial strains. Compounds with similar dioxazaborocane structures exhibited MIC values ranging from 0.5 µg/mL to over 200 µg/mL depending on the bacterial species tested.

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise against fungal pathogens:

- Studies suggest that derivatives of dioxazaborocanes can inhibit the growth of fungi such as Candida albicans, with effective concentrations reported between 6.25 µM and 25 µM.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- The presence of the fluorophenyl group enhances its lipophilicity and potentially increases membrane permeability.

- Modifications to the dioxazaborocane core can lead to variations in activity against different microbial strains.

Case Studies and Research Findings

Recent studies have provided insights into the effectiveness of this compound:

-

Case Study on Antibacterial Efficacy :

- A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations correlating with their MIC values.

- The compound exhibited a reduction in biofilm formation by more than 50% at specific concentrations.

-

Antifungal Activity Assessment :

- In vitro tests showed that derivatives of the compound inhibited Candida albicans biofilm formation effectively.

- The best-performing derivatives had MIC values as low as 6.25 µM against fungal strains.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, and how can reaction efficiency be monitored?

- Methodological Answer : A conventional heating route using MIDA (N-methyliminodiacetic acid) boronates is effective. For example, similar compounds like 2-(3-ethoxyphenyl) analogs are synthesized via condensation of boronic acids with MIDA under reflux in toluene, yielding ~72% after recrystallization . Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via H/C NMR. For fluorinated derivatives, include F NMR to verify substituent incorporation. Yield optimization can involve adjusting stoichiometry or reaction time.

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data contradictions be resolved?

- Methodological Answer : Use multi-nuclear NMR (H, C, F) to confirm structure and purity. For instance, H NMR of analogous MIDA boronates shows distinct peaks for methyl groups (δ ~2.55 ppm) and aromatic protons (δ ~7.4–7.9 ppm) . Discrepancies in integration or splitting patterns may arise from residual solvents or dynamic effects; repeat measurements in different solvents (e.g., DMSO-d vs. CDCl) or at higher field strengths (e.g., 600 MHz). Cross-validate with HRMS (e.g., [M + NH] ions) and IR spectroscopy for functional groups like carbonyls (~1716 cm) .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the boron center, potentially accelerating transmetallation in Suzuki-Miyaura couplings. However, steric hindrance from the MIDA ligand may offset this effect. To assess, compare coupling rates with non-fluorinated analogs using kinetic studies (e.g., in situ B NMR or reaction sampling). Computational modeling (DFT) can quantify boron’s Lewis acidity and predict reactivity trends .

Q. What strategies mitigate low reactivity of MIDA boronates in Pd-catalyzed Suzuki-Miyaura couplings under aqueous conditions?

- Methodological Answer : MIDA boronates are hydrolytically stable but may exhibit sluggish reactivity due to slow ligand exchange. Optimize by (i) using Pd catalysts on supports like PLGA-PEG nanoparticles to enhance surface activity, (ii) increasing reaction temperature (80–100°C), or (iii) employing microwave irradiation to accelerate kinetics. If no conversion occurs, switch to more labile boronates (e.g., pinacol esters) or pre-activate the MIDA boronate via mild hydrolysis .

Q. How can computational methods predict the stability and solubility of this compound under varying experimental conditions?

- Methodological Answer : Perform density functional theory (DFT) calculations to model hydrolysis pathways and identify vulnerable bonds (e.g., B–O in the dioxazaborocane ring). Solubility can be predicted via COSMO-RS simulations using parameters like logP and Hansen solubility parameters. Experimentally, validate by measuring solubility in DMSO, THF, and water, correlating with computational results. Note that MIDA boronates are typically sparingly soluble in polar aprotic solvents but stable in air/moisture for storage .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for MIDA boronate syntheses?

- Methodological Answer : Variability in yields (e.g., 68–72% in similar reactions ) may stem from purity of starting materials or crystallization efficiency. Reproduce reactions using rigorously dried solvents and degassed conditions to exclude oxygen/moisture. Characterize intermediates (e.g., boronic acids) via B NMR to confirm quality. If yields remain inconsistent, explore alternative workup protocols, such as gradient recrystallization or chromatography .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound is toxic if ingested or inhaled. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store at room temperature in airtight, light-resistant containers. In case of exposure, rinse affected areas with water and seek medical attention. For spill containment, use inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.